molecular formula C12H16Cl2N6S B1669730 N-Methyl-N'-(3-(2-guanidinothiazol-4-yl)phenyl)formamidine CAS No. 95833-19-5

N-Methyl-N'-(3-(2-guanidinothiazol-4-yl)phenyl)formamidine

Cat. No. B1669730
CAS RN: 95833-19-5
M. Wt: 347.3 g/mol
InChI Key: MRTUBNJTWHQTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DA 4643 is one of histamine H2-receptor antagonistic. Two histamine H2-receptor antagonists of the phenylformamidine type, mifentidine (N-isopropyl-N'-(4-1H-imidazol-4-yl-phenyl) formamidine dihydrochloride;  I) and DA 4643 (N-methyl-N'-(3-(2-guanidinothiazol-4-yl)-phenyl) formamidine dihydrochloride;  II), have been investigated by experimental physico-chemical studies and theoretical conformational analysis. Both mifentidine and DA 4643 interact with the histamine H2-receptor at the same site, utilizing in the binding process the same, or closely similar, receptor structural features.

properties

CAS RN

95833-19-5

Product Name

N-Methyl-N'-(3-(2-guanidinothiazol-4-yl)phenyl)formamidine

Molecular Formula

C12H16Cl2N6S

Molecular Weight

347.3 g/mol

IUPAC Name

N-[3-[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]phenyl]-N'-methylmethanimidamide;dihydrochloride

InChI

InChI=1S/C12H14N6S.2ClH/c1-15-7-16-9-4-2-3-8(5-9)10-6-19-12(17-10)18-11(13)14;;/h2-7H,1H3,(H,15,16)(H4,13,14,17,18);2*1H

InChI Key

MRTUBNJTWHQTJJ-UHFFFAOYSA-N

SMILES

CN=CNC1=CC=CC(=C1)C2=CSC(=N2)N=C(N)N.Cl.Cl

Canonical SMILES

CN=CNC1=CC=CC(=C1)C2=CSC(=N2)N=C(N)N.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DA 4643
DA-4643
N-methyl-N'-(3-(2-guanidinothiazol-4-yl)phenyl)formamidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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